1-(Allyloxy)-2-nitrobenzene
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information on the compound’s appearance or state under standard conditions.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Claisen Rearrangement Studies
1-(Allyloxy)-2-nitrobenzene has been studied in the context of Claisen rearrangement. In a study by Wang Li-dong (2008), 1-allyloxy-2-methoxymethoxybenzene, a derivative of 1-(Allyloxy)-2-nitrobenzene, was synthesized and subjected to Claisen rearrangement under specific conditions. This study provides insights into the rearrangement mechanisms and the formation of different products under varying conditions (Wang Li-dong, 2008).
Preparation in Aqueous Solution
Research by J. J. Blanksma (2010) explored the preparation of 1-alkoxy-2-amino-4-nitrobenzenes, closely related to 1-(Allyloxy)-2-nitrobenzene, in an aqueous solution. This method offers an economical alternative to traditional approaches, highlighting the compound's versatility in different solvents (J. J. Blanksma, 2010).
Photophysics and Photochemistry Insights
A CASPT2//CASSCF study on Nitrobenzene, the simplest nitroaromatic compound and a related compound to 1-(Allyloxy)-2-nitrobenzene, was conducted by A. Giussani and G. Worth (2017). This research provides a detailed understanding of the decay paths and photophysical properties of nitroaromatic compounds, which can be applied to study compounds like 1-(Allyloxy)-2-nitrobenzene (A. Giussani & G. Worth, 2017).
Polysiloxane Synthesis
In the field of polymer chemistry, 1-(Allyloxy)-2-nitrobenzene played a role in the synthesis of telechelic aromatic diamines with polysiloxane chains, as explored by B. Boutevin and J. Robin (1989). This research demonstrates the compound's utility in creating advanced materials with specific properties (B. Boutevin & J. Robin, 1989).
Environmental Applications
1-(Allyloxy)-2-nitrobenzene's related compound, Nitrobenzene, was studied for its degradation in synthetic wastewater, focusing on the reduction of this environmental pollutant. Research by R. Mantha et al. (2001) and E. Brillas et al. (2004) investigated methods for reducing nitrobenzene in wastewater, providing insights into environmental remediation techniques (R. Mantha et al., 2001) (E. Brillas et al., 2004).
Catalytic Reactions
The compound has been involved in catalytic reactions such as palladium-catalyzed decarboxylative coupling, as studied by S. Waetzig and J. Tunge (2007). This study highlights its potential in facilitating complex chemical reactions (S. Waetzig & J. Tunge, 2007).
Benzimidazole Synthesis
1-(Allyloxy)-2-nitrobenzene derivatives were used in the synthesis of benzimidazoles, as explored by J. Gardiner et al. (1995). This study demonstrates the compound's utility in synthesizing heterocyclic compounds, which are important in various chemical industries (J. Gardiner et al., 1995).
Molecular Structure Studies
Research by R. Srivastava et al. (2003) focused on the molecular structure of nitrobenzene complexes, providing valuable insights into the geometric and electronic properties of nitroaromatic compounds like 1-(Allyloxy)-2-nitrobenzene (R. Srivastava et al., 2003).
Electrochemical Reduction
P. Du and D. Peters (2010) investigated the electrochemical reduction of related nitrobenzene compounds. Their research provides insights into electrochemical pathways and potential applications in synthesizing vinylbenzene derivatives (P. Du & D. Peters, 2010).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It often includes recommendations for safe handling and disposal.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-nitro-2-prop-2-enoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSNCJJYXMNGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460826 | |
Record name | 1-(allyloxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Allyloxy)-2-nitrobenzene | |
CAS RN |
55339-51-0 | |
Record name | 1-(allyloxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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